molecular formula C9H9NO B3217761 2-methoxy-1H-indole CAS No. 1184915-80-7

2-methoxy-1H-indole

Cat. No. B3217761
M. Wt: 147.17 g/mol
InChI Key: IKCZUPRWPVLSLF-UHFFFAOYSA-N
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Description

2-Methoxy-1H-indole is a chemical compound with the molecular formula C9H9NO. It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da . It is also known by other names such as 1H-Indole, 2-methoxy-, 2-Methoxy-1H-indol, and 2-Méthoxy-1H-indole .


Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-1H-indole consists of a benzene ring fused to the 2,3-positions of a pyrrole ring . This makes it aromatic in nature due to the excessive π-electrons delocalization .


Chemical Reactions Analysis

2-Methoxy-1H-indole has been employed as a reactant in various chemical reactions. These include the preparation of indolylquinoxalines by condensation reactions, preparation of alkylindoles via Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-1H-indole include a molecular formula of C9H9NO, an average mass of 147.174 Da, and a monoisotopic mass of 147.068420 Da .

Scientific Research Applications

Antiproliferative Agent Research

The indole nucleus, a frequent molecular fragment in natural products and pharmaceutically active compounds, has been explored for its potential as an antiproliferative agent. For instance, 8-methoxypyrazino[1,2-a]indole has shown significant antiproliferative effects against human leukemia K562 cells, highlighting the potential of methoxy-substituted indoles in cancer research (Romagnoli et al., 2009).

Antioxidant Properties

Various 6-methoxytetrahydro-β-carboline derivatives, synthesized through the Maillard reaction using 5-methoxytryptamine and natural food flavors, have shown moderate antioxidant properties. This research suggests the potential of these derivatives, including methoxy-indole compounds, in developing natural antioxidant agents (Goh et al., 2015).

Versatile Electrophile in Chemical Synthesis

1-Methoxyindole-3-carbaldehyde, a close relative of 2-methoxy-1H-indole, is identified as a versatile electrophile in chemical synthesis. Its reactivity with various nucleophiles leads to diverse substituted indole-3-carbaldehydes, demonstrating the utility of methoxy-indole compounds in synthetic chemistry (Yamada et al., 2012).

Cytoprotective Activity Research

The study of 5-Methoxy-2-(N-acetylaminoethyl)indole, a melatonin analogue, reveals its antioxidant and cytoprotective potency in rat cerebellar cell cultures. This research underlines the relevance of methoxy-substituted indoles in neuroprotective and antioxidant applications (Spadoni et al., 2006).

Catalytic Chemical Reactions

N-methoxy-1H-indole-1-carboxamides, when subjected to Rh(III)-catalyzed coupling with aryl boronic acids, demonstrate selective and efficient product formation. This underscores the role of methoxy-indoles in advanced catalytic processes and synthesis of diverse compounds (Zheng et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, leading to the investigation of novel methods of synthesis . The future of 2-Methoxy-1H-indole and similar compounds lies in further exploring their biological activities and developing new useful derivatives .

properties

IUPAC Name

2-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCZUPRWPVLSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
V Lelong, L Lhonneur, F Dauphin… - … archives of pharmacology, 2003 - Springer
… -n-butyl-4-piperidinyl]-1-propanone, Tocris, Illkirch, France) at 0.25, 0.5 and 1 mg/kg, GR 125487 (1-[2-[(methyl-sulfonyl)-amino]-ethyl]-4-piperidinyl-methyl-5-fluoro-2-methoxy-1H-indole…
Number of citations: 65 link.springer.com
L Lamirault, H Simon - Neuropharmacology, 2001 - Elsevier
There is recent evidence that activation of central 5-hydroxytryptamine (5-HT) 4 receptors enhances cognitive processes such as learning and memory. In the present study, we …
Number of citations: 139 www.sciencedirect.com
E Marchetti-Gauthier, FS Roman, A Dumuis… - …, 1997 - Elsevier
… (Boehringer Ingelheim, Italy); a mixed 5-HT 4 agonist/5-HT 3 antagonist, and GR125487 (1-[2-[methyl sulphonyl)-amino]ethyl]-4-piperidinyl-methyl 5-fluoro-2-methoxy-1H-indole-3-…
Number of citations: 113 www.sciencedirect.com
EJ Pappert, CG Goetz, GT Stebbins, M Belden… - European journal of …, 1998 - Elsevier
… -1-yl]phenol, hemifumarate (SR 46349) (5-HT 2 ), ondansetron hydrochloride (5-HT 3 ), and [1-[2-[methylsulphonyl)amino]ethyl]-4-piperidinyl]methyl-5-fluoro-2-methoxy-1H-indole-3-…
Number of citations: 28 www.sciencedirect.com
FA Javid, RJ Naylor - Pharmacology Biochemistry and Behavior, 2002 - Elsevier
In the present study, we investigated the effect of 5-hydroxytryptamine (5-HT) and 5-HT receptor agonists and antagonists on motion sickness in Suncus murinus, and the possibility that …
Number of citations: 46 www.sciencedirect.com
C Ghelardini, N Galeotti, F Gualtieri, C Bellucci… - … of Pharmacology and …, 1997 - ASPET
… prevented by atropine, pirenzepine and hemicholinium-3 but not by quinpirole, R-(α)-methylhistamine, [1-[2(methylsufonyl)amino]ethyl]-4-piperidinyl]methyl-5-floro-2-methoxy-1H-indole…
Number of citations: 13 jpet.aspetjournals.org
RJ Naylor, FA Javid - 2002 - bradscholars.brad.ac.uk
In the present study, we investigated the effect of 5-hydroxytryptamine (5-HT) and 5-HT receptor agonists and antagonists on motion sickness in Suncus murinus, and the possibility that …
Number of citations: 0 bradscholars.brad.ac.uk
F Crema, C Modini, T Croci, M Langlois… - Journal of Pharmacology …, 1999 - ASPET
… Atropine and GR125487 (1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl-methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate, selective 5-HT 4 receptor antagonist), at doses having no …
Number of citations: 13 jpet.aspetjournals.org
A Jayaraman, H Powell-Davies, FG Fontaine - Tetrahedron, 2019 - Elsevier
A combined experimental and density functional computational study was used to probe the mechanism for the reduction of indoles using simple borane BH 3 ·DMS (DMS = dimethyl …
Number of citations: 15 www.sciencedirect.com
R Nirogi, SR Gagginapally, AK Shinde… - Synthetic …, 2016 - Taylor & Francis
The 5-HT 4 receptor (5-HT 4 R) agonists are important in treating gastrointestinal motility disorders. Their role is currently being evaluated for the treatment of cognitive and mood …
Number of citations: 1 www.tandfonline.com

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